Lipophilicity (logP) Comparison: Ethyl Substituent Delivers Intermediate Hydrophobicity
The 3-ethyl substituent confers a logP value that lies precisely between the 3‑methyl and 3‑phenyl analogs, providing a tunable balance between aqueous solubility and membrane permeability. Vendor‑reported calculated logP values (Chembase database) are: 7‑chloro‑3‑ethyl‑[1,2,4]triazolo[4,3‑c]pyrimidine = 0.932 [1]; 7‑chloro‑3‑methyl‑[1,2,4]triazolo[4,3‑c]pyrimidine = 0.403 [2]; 7‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑c]pyrimidine = 2.232 [3]. The ethyl derivative is 0.529 logP units more lipophilic than the methyl analog and 1.300 logP units less lipophilic than the phenyl analog.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.932 |
| Comparator Or Baseline | 7‑Chloro‑3‑methyl analog: 0.403; 7‑Chloro‑3‑phenyl analog: 2.232 |
| Quantified Difference | Δ = +0.529 vs. methyl; Δ = −1.300 vs. phenyl |
| Conditions | Vendor-calculated logP values reported on Chembase.cn (predicted, no specific method disclosed) |
Why This Matters
An intermediate logP value can improve aqueous solubility while retaining sufficient membrane permeability, a critical balance for achieving favorable pharmacokinetic profiles in drug discovery programs.
- [1] Chembase.cn. 7-chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine. Product No. EN300-59870. CAS 1094260-61-3. View Source
- [2] Chembase.cn. 7-chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine. Product No. EN300-109924. CAS 1094292-91-7. View Source
- [3] Chembase.cn. 7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine. Product No. EN300-91840. CAS 1094425-37-2. View Source
